Lithium iodide trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;iodide;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXWTWTZJKLUKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6ILiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635630 | |

| Record name | Lithium iodide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-22-9 | |

| Record name | Lithium iodide trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM IODIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS8215OJNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Iodide Trihydrate

This guide provides an in-depth exploration of the synthesis, characterization, and handling of lithium iodide trihydrate (LiI·3H₂O), a crucial inorganic compound with significant applications in energy storage, catalysis, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a nuanced understanding of the chemical principles and practical considerations that underpin the successful preparation and validation of this important material.

Introduction: The Scientific Significance of this compound

Lithium iodide, particularly in its hydrated form, serves as a vital precursor and active material in numerous advanced technologies. Its high ionic conductivity makes it a valuable component in electrolytes for high-temperature and long-life batteries, including those used in pacemakers[1][2]. In the realm of organic chemistry, it is employed as a catalyst for cleaving C-O bonds, a fundamental transformation in various synthetic pathways[1]. Furthermore, its role as a raw material in the pharmaceutical and photographic industries highlights its versatility[3][4][5]. The trihydrate is the common, stable form of lithium iodide under ambient conditions, making its synthesis and characterization a foundational aspect of research and development in these fields.

This guide will detail three primary, laboratory-accessible synthetic routes, provide a comprehensive overview of essential characterization techniques, and outline the necessary safety protocols for handling this compound.

Synthesis Methodologies: A Comparative Analysis

The choice of synthetic route for this compound often depends on the availability of starting materials, desired purity, and scalability. Below, we discuss three robust methods, each with its own set of advantages and mechanistic underpinnings.

Method 1: Acid-Base Neutralization of Lithium Hydroxide

This is a classic and highly efficient method based on the reaction between a strong acid (hydroiodic acid) and a strong base (lithium hydroxide)[4][6][7][8].

Reaction: LiOH(aq) + HI(aq) → LiI(aq) + H₂O(l)

The driving force for this reaction is the formation of water, resulting in a nearly complete conversion to lithium iodide. The subsequent crystallization from the aqueous solution yields the trihydrate.

Experimental Protocol: Neutralization of Lithium Hydroxide

-

Preparation of Reactants: Prepare a solution of lithium hydroxide (LiOH) by dissolving a known molar quantity in deionized water. Separately, obtain a standardized solution of hydroiodic acid (HI).

-

Reaction: In a well-ventilated fume hood, slowly add the hydroiodic acid solution to the lithium hydroxide solution with constant stirring. The reaction is exothermic; control the temperature with an ice bath if necessary.

-

Endpoint Determination: Monitor the pH of the solution. The endpoint is reached when the pH is neutral (pH ≈ 7).

-

Crystallization: Gently heat the resulting lithium iodide solution to concentrate it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals under a stream of inert gas or in a desiccator to prevent deliquescence and oxidation.

Method 2: Reaction of Lithium Carbonate with Hydroiodic Acid

This method provides an alternative to using lithium hydroxide and is particularly useful when lithium carbonate is the more readily available starting material[3][7].

Reaction: Li₂CO₃(s) + 2HI(aq) → 2LiI(aq) + H₂O(l) + CO₂(g)

The evolution of carbon dioxide gas drives this reaction to completion.

Experimental Protocol: Reaction of Lithium Carbonate

-

Reaction Setup: In a fume hood, suspend lithium carbonate (Li₂CO₃) in deionized water in a reaction vessel equipped with a stirring mechanism.

-

Acid Addition: Slowly add hydroiodic acid (HI) to the lithium carbonate suspension. Effervescence (release of CO₂) will be observed. Continue the addition until all the lithium carbonate has dissolved and the effervescence ceases.

-

Crystallization and Isolation: Follow steps 4 and 5 from the lithium hydroxide neutralization protocol to obtain the crystalline this compound.

Method 3: Redox Reaction of Lithium Hydroxide with Elemental Iodine

This method avoids the use of hydroiodic acid, which can be unstable. It involves the disproportionation of iodine in a basic solution to form iodide and iodate, followed by the reduction of the iodate.

Reaction Scheme:

-

6LiOH + 3I₂ → 5LiI + LiIO₃ + 3H₂O

-

The lithium iodate (LiIO₃) is then reduced to lithium iodide. A common reducing agent is formic acid[9].

Experimental Protocol: Redox Reaction with Iodine

-

Initial Reaction: Dissolve lithium hydroxide monohydrate in water to create an 8-12% aqueous solution. While stirring, slowly add elemental iodine. The solution will turn brown due to the formation of iodide and iodate[9].

-

Reduction of Iodate: Add a reducing agent, such as formic acid, dropwise until the brown color of the solution completely fades, indicating the conversion of iodate to iodide[9].

-

Purification: The solution can be treated with activated carbon to adsorb impurities, followed by filtration.

-

Crystallization and Isolation: Concentrate the solution by heating and then cool to crystallize the this compound. Isolate the product as described in the previous methods.

Diagram of Synthesis Workflows

Caption: Comparative workflows for the synthesis of LiI·3H₂O.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized product.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | LiI·3H₂O | |

| Molecular Weight | 187.891 g/mol | [10] |

| Appearance | White crystalline solid, deliquescent | [3][4] |

| Melting Point | 73 °C (dehydrates) | |

| Density | 3.48 g/cm³ | [10] |

| Solubility | Highly soluble in water, ethanol, and acetone | [3][4] |

Note: The compound is prone to oxidation and discoloration (turning yellow) when exposed to light or air.[3][4]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are critical for confirming the hydration state. This compound exhibits a stepwise loss of its water molecules upon heating.

-

75°C - 80°C: Loss of one water molecule to form the dihydrate (LiI·2H₂O)[3].

-

80°C - 120°C: Loss of a second water molecule to form the monohydrate (LiI·H₂O)[3].

-

Above 300°C: Loss of the final water molecule to yield anhydrous lithium iodide (LiI)[3].

The dehydration process can be complex, and complete removal of the last water molecule without some hydrolysis can be challenging[11].

X-ray Diffraction (XRD)

Powder X-ray diffraction is the definitive method for confirming the crystal structure of the synthesized material. This compound crystallizes in the hexagonal system.

The experimental XRD pattern of a synthesized sample should be compared with reference patterns from crystallographic databases to confirm the phase purity.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the molecular vibrations within the crystal lattice, providing information on the water of hydration and the Li-I interactions.

-

FTIR Spectroscopy: The spectrum is expected to be dominated by the vibrational modes of water. Look for strong, broad absorption bands in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules. A bending mode for water (H-O-H) should be observable around 1600-1650 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum will also show the characteristic vibrational modes of water. The Li-I lattice vibrations are expected at very low frequencies, typically below 200 cm⁻¹.

Diagram of Characterization Techniques

Caption: Interrelation of key techniques for LiI·3H₂O characterization.

Safety, Handling, and Storage

This compound requires careful handling due to its chemical properties and potential hazards.

Hazards:

-

The toxicological properties have not been fully investigated[13].

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[7][13].

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure[7][13].

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator should be used[13][15].

Handling and Storage:

-

Handle in a well-ventilated place, preferably a fume hood[16].

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[13][15].

-

Store under an inert atmosphere to prevent oxidation and absorption of moisture[15].

Conclusion

The synthesis of this compound can be reliably achieved through several laboratory-scale methods, with the neutralization of lithium hydroxide or lithium carbonate by hydroiodic acid being the most direct routes. The successful synthesis must be validated through a suite of characterization techniques, including thermal analysis to confirm the hydration state, X-ray diffraction to verify the crystal structure, and vibrational spectroscopy to probe the molecular composition. Adherence to strict safety protocols during handling and storage is paramount to ensure the safety of the researcher and maintain the integrity of the product. This guide provides the foundational knowledge for the confident and competent synthesis and characterization of this compound, a key material in advancing scientific and technological innovation.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

-

Heeger Materials. (n.d.). This compound | LiI·3H2O | CAS 7790-22-9. Retrieved from [Link]

-

Study.com. (n.d.). In the case of hydroiodic acid reacting with lithium hydroxide, what would be the net ionic equation?. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). This compound. Retrieved from [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Lithium Iodide. Retrieved from [Link]

-

Gauth. (n.d.). This compound - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. Retrieved from [Link]

- Hendricks, S. B. (1928). The crystal structure of this compound. American Journal of Science, s5-15(89), 403-408.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Lithium Iodide LiI CAS 10377-51-2 Manufacturers and Suppliers - Price - Fengchen. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium iodide. Retrieved from [Link]

-

WebElements. (n.d.). This compound. Retrieved from [Link]

-

WebElements. (n.d.). This compound. Retrieved from [Link]

-

E FORU Materials Inc. (n.d.). This compound CAS #: 7790-22-9. Retrieved from [Link]

-

Functional Materials. (n.d.). Dehydration of alkali metal iodides in vacuum. Retrieved from [Link]

- Google Patents. (n.d.). CN110203948B - Preparation method of this compound.

Sources

- 1. Lithium iodide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 5. Lithium Iodide LiI CAS 10377-51-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. ajsonline.org [ajsonline.org]

- 7. prochemonline.com [prochemonline.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. CN110203948B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Lithium Iodide TrihydrateCAS #: 7790-22-9 [eforu-chemical.com]

- 11. functmaterials.org.ua [functmaterials.org.ua]

- 12. This compound | H6ILiO3 | CID 23688288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. samratpharmachem.com [samratpharmachem.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

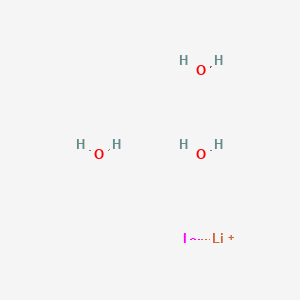

Crystal structure of Lithium iodide trihydrate (LiI·3H2O)

An In-depth Technical Guide to the Crystal Structure of Lithium Iodide Trihydrate (LiI·3H₂O)

Executive Summary

This compound (LiI·3H₂O) represents the stable hydrated form of lithium iodide at ambient temperatures. As a compound of interest in areas ranging from electrolytes to pharmaceuticals, a thorough understanding of its solid-state structure is paramount for predicting its behavior and optimizing its applications.[1] This guide provides a comprehensive technical overview of the crystal structure of LiI·3H₂O, detailing its crystallographic properties, the experimental methodology for its determination, and a nuanced analysis of its key structural features, including ionic coordination and the critical role of hydrogen bonding. The material is notably deliquescent and physically plastic, properties which are a direct consequence of its crystal structure and intermolecular forces.[2]

Introduction: The Significance of Hydrated Salt Structures

The study of hydrated inorganic salts is fundamental to materials science, chemistry, and drug development. The inclusion of water molecules into an ionic lattice dramatically influences the compound's physicochemical properties, including solubility, stability, hygroscopicity, and mechanical behavior. The LiI–H₂O system, as shown in its phase diagram, stabilizes as a trihydrate (LiI·3H₂O) at room temperature, making this form the most relevant for typical handling and application scenarios.[2][3]

Understanding the precise atomic arrangement within LiI·3H₂O is not merely an academic exercise. For researchers, this knowledge underpins the rational design of novel materials. For drug development professionals, where hydrated salts are often used as active pharmaceutical ingredients (APIs), the crystal structure dictates formulation strategies, stability testing, and bioavailability. This guide elucidates the structure of LiI·3H₂O, providing the foundational knowledge required for its effective application.

Crystallographic Properties of LiI·3H₂O

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. It crystallizes in the hexagonal system, which is indicative of a highly ordered and symmetric arrangement of its constituent ions and water molecules. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Hexagonal | [4] |

| Space Group | P 6₃ m c | [4] |

| Space Group Number | 186 | [4] |

| Unit Cell Dimensions | a = 7.45 Å, b = 7.45 Å, c = 5.45 Å | [4] |

| α = 90°, β = 90°, γ = 120° | [4] | |

| Formula Units (Z) | 2 | [4] |

| Appearance | White, deliquescent crystalline solid | [1][2][5] |

| Density | ~3.48 g/cm³ | [5] |

| Melting Point | 73 °C (dehydrates) | [5][6][7] |

Table 1: Key Crystallographic and Physical Data for LiI·3H₂O.

The space group P 6₃ m c imposes specific symmetry constraints on the atomic positions within the unit cell, ultimately defining the macroscopic crystal shape and its properties. With two formula units per unit cell, the structure is relatively simple and highly ordered.

Experimental Determination of the Crystal Structure

The determination of a crystal structure is a meticulous process that bridges chemical synthesis with physical analysis. The self-validating nature of the protocol ensures that the final structural model is a robust and accurate representation of the atomic arrangement.

Synthesis and Crystal Growth

High-quality single crystals are a prerequisite for accurate diffraction studies. The causality behind the synthesis choice is the straightforward acid-base reaction between a lithium source and a hydroiodic source.

Protocol:

-

Synthesis: Lithium iodide is prepared by reacting high-purity lithium carbonate (Li₂CO₃) with hydroiodic acid (HI).[2][8] The carbonate is added portion-wise to the acid until effervescence ceases, indicating the reaction is complete.

-

Purification: The resulting solution is filtered to remove any unreacted carbonate. The solution may be gently heated to concentrate it.[8]

-

Crystallization: Single crystals of LiI·3H₂O are grown from the saturated aqueous solution via slow evaporation. A common and effective method is desiccation over a strong drying agent like concentrated sulfuric acid in a sealed container.[2] This controlled, slow removal of water promotes the formation of large, well-ordered crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[9] The workflow is designed to translate the diffraction pattern of X-rays from a crystal into a precise atomic model.

Caption: SC-XRD workflow for determining the structure of LiI·3H₂O.

Protocol Steps:

-

Crystal Handling: Due to its extremely deliquescent nature, a suitable crystal is selected and immediately coated in an inert oil (e.g., Paratone-N) to prevent decomposition from atmospheric moisture.[2][10]

-

Mounting: The crystal is mounted on a goniometer head, typically on a glass fiber or loop.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100 K). Cooling minimizes thermal vibrations, leading to a sharper diffraction pattern and a more precise structure. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution: The collected diffraction intensities are processed, and computational methods (like direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm, where atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[11] The final refined structure is then validated for geometric and crystallographic consistency.

Structural Analysis and Key Features

The refined crystal structure reveals a fascinating interplay of ionic and hydrogen bonds that define the material's properties.

Ionic Coordination Environment

Early structural work correctly posited that the water molecules are directly associated with the small, highly polarizing lithium cation.[2] The structure can be described as being composed of iodide anions (I⁻) and complex aquated lithium cations, [Li(H₂O)₃]⁺.

In the trihydrate, the Li⁺ cation exhibits a regular octahedral coordination sphere.[3] This geometry involves coordination with multiple water molecules. The small size and high charge density of Li⁺ make it a strong Lewis acid, readily coordinating with the lone pairs on the oxygen atoms of water molecules, which act as Lewis bases. This interaction is strong and defines the primary coordination sphere. The Li-I distance has been estimated to be approximately 2.72 Å.[2]

The Role of Water and Hydrogen Bonding

The water molecules are not passive occupants of the lattice; they are integral to the structure's integrity, forming an extensive hydrogen-bonding network. A hydrogen bond is a strong dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[12][13]

In LiI·3H₂O, the hydrogen atoms of the coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the surrounding iodide anions.[14] This network of O-H···I interactions effectively links the [Li(H₂O)₃]⁺ units and the I⁻ anions, creating a stable, three-dimensional framework. The plasticity and deliquescence of the crystals can be attributed to the relative weakness of these hydrogen bonds compared to true covalent or ionic bonds, allowing for some structural flexibility and a high affinity for atmospheric water.

Caption: Coordination of the Li⁺ ion and hydrogen bonding to I⁻ ions.

References

- Hendricks, S. B. (1928). The Crystal Structure of this compound. American Journal of Science, s5-15(89), 403-414.

-

PubChem. (n.d.). Lithium iodide. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Nanjing Chemical Material Corp. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Phase diagrams of (a) the LiCl–H2O system and (b) the LiBr–H2O and LiI–H2O systems. Retrieved January 3, 2026, from [Link]

-

Allolio, C., Salas-Illanes, N., Desmukh, Y. S., Hansen, M. R., & Sebastiani, D. (2013). H-bonding competition and clustering in aqueous LiI. The journal of physical chemistry. B, 117(34), 9939–9946. [Link]

-

American Elements. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Sabo, D., Moin, S. T., & Pratt, L. R. (2011). The Hydration Number of Li+ in Liquid Water. Journal of the American Chemical Society, 133(51), 20839–20845. [Link]

-

Oak Ridge National Laboratory. (n.d.). Preparation of high-purity, anhydrous lithium iodide. OSTI.gov. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). The hydration structure of the lithium ion. Retrieved January 3, 2026, from [Link]

-

Wang, L., & Zanni, M. T. (2014). Coordination Number of Li+ in Nonaqueous Electrolyte Solutions Determined by Molecular Rotational Measurements. The Journal of Physical Chemistry A, 118(12), 2261–2268. [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of the LiI salt (b), pure poly(ethylene glycol) (c), PEG/PDLLA multiblock and their complex with different weight ratio of LiI salts (a) in diffraction range of 2θ = 2° to 80°. Retrieved January 3, 2026, from [Link]

-

Kittel, C. (n.d.). Lithium Iodide Crystal: LiI Structure. Retrieved January 3, 2026, from [Link]

-

Functional Materials. (n.d.). Dehydration of alkali metal iodides in vacuum. Retrieved January 3, 2026, from [Link]

-

Divya, G., et al. (2021). Polymeric coordination complex of lithium(I) with aqua and cyanurate ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 171–175. [Link]

-

Winter, M. (n.d.). This compound. University of Sheffield. Retrieved January 3, 2026, from [Link]

-

Di Nardo, F., et al. (2022). The Anion Effect on Li+ Ion Coordination Structure in Ethylene Carbonate Solutions. The Journal of Physical Chemistry Letters, 13(36), 8444–8450. [Link]

-

ResearchGate. (n.d.). The connection of columns via hydrogen bonds towards iodine in LiI·3H2O. Retrieved January 3, 2026, from [Link]

-

Heeger Materials. (n.d.). This compound | LiI·3H2O | CAS 7790-22-9. Retrieved January 3, 2026, from [Link]

-

NileRed Shorts. (2023, May 20). Making Lithium Iodide [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, August 19). 3.4: Hydrogen Bonding. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved January 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Phase diagram of the H2O-LiCl system. Retrieved January 3, 2026, from [Link]

-

NRC Publications Archive. (2018, February 23). Connection between phase diagram, structure and ion transport in liquid, aqueous electrolyte solutions of lithium chloride. Retrieved January 3, 2026, from [Link]

-

Taylor & Francis. (n.d.). X-ray diffraction – Knowledge and References. Retrieved January 3, 2026, from [Link]

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. ajsonline.org [ajsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | H6ILiO3 | CID 23688288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. WebElements Periodic Table » Lithium » this compound [winter.group.shef.ac.uk]

- 7. This compound CAS#: 7790-22-9 [m.chemicalbook.com]

- 8. osti.gov [osti.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Lithium iodide trihydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Iodide Trihydrate

Introduction

This compound (LiI·3H₂O) is the hydrated, crystalline form of lithium iodide, a compound of significant interest across various scientific disciplines. As a white, deliquescent solid, it serves as a crucial precursor for anhydrous lithium iodide, which is a key component in high-energy batteries and a catalyst in organic synthesis.[1][2][3][4] This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its structural characteristics, thermal behavior, solubility, and stability, while also providing field-proven experimental protocols for its characterization.

Core Physical and Chemical Identifiers

A compound's fundamental identifiers are critical for its unambiguous documentation and sourcing in a research environment. This compound is registered under CAS number 7790-22-9.[1][5][6][7] Its properties are distinct from the anhydrous form (CAS No. 10377-51-2) and other hydrates.[7]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][5] |

| IUPAC Name | lithium;iodide;trihydrate | [6][8] |

| CAS Number | 7790-22-9 | [1][5][6][7] |

| Molecular Formula | LiI·3H₂O | [1][5] |

| Hill System Formula | H₆ILiO₃ | [5] |

| Molecular Weight | 187.89 g/mol | [1][5][6][8] |

| Appearance | White, colorless to yellow crystalline solid | [1][5][9] |

Physical Properties

The physical characteristics of LiI·3H₂O dictate its handling, storage, and application. Its high solubility and hygroscopic nature are particularly noteworthy.

Appearance, Color, and Crystalline Form

This compound presents as a white or colorless crystalline solid.[1][5][8] However, upon exposure to air and/or light, it can turn yellow.[10][11] This discoloration is a result of the oxidation of the iodide ion (I⁻) to elemental iodine (I₂), a key indicator of degradation.[7][11] Structurally, the crystals are described as being hexagonal.[12]

Melting Point and Thermal Behavior

The melting point of this compound is approximately 73 °C.[1][5] It is crucial to understand that melting is concurrent with dehydration. The compound begins to lose its water of hydration around this temperature.[3] The dehydration process occurs in distinct stages:

-

75°C - 80°C: Loses one water molecule to form the dihydrate (LiI·2H₂O).[1]

-

80°C - 120°C: Loses two water molecules to become the monohydrate (LiI·H₂O).[1]

-

Above 300°C: Becomes fully anhydrous lithium iodide (LiI).[1][5]

The boiling point of the resulting anhydrous lithium iodide is 1171°C.[1][10]

Density

The density of this compound is reported to be approximately 3.48 to 3.49 g/cm³.[1][7][8][11] This value is lower than that of the anhydrous form (4.076 g/cm³), which is expected due to the inclusion of lighter water molecules in the crystal lattice.[7][13]

Solubility Profile

A defining characteristic of this compound is its high solubility in water and various organic solvents.[1][11] This property is vital for its use in electrolyte solutions and as a reagent in organic synthesis.[4]

| Solvent | Solubility | Source(s) |

| Water | Highly soluble | [1][8][10][11] |

| Ethanol | Highly soluble | [1][8][10][11] |

| Methanol | Highly soluble | [1] |

| Acetone | Highly soluble | [1][8][10][11] |

Hygroscopicity and Deliquescence

This compound is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][9][13] This can lead to deliquescence, where the solid absorbs so much water that it dissolves into a liquid solution. This property necessitates stringent storage conditions under an inert, dry atmosphere to maintain the compound's integrity.[14]

Chemical Properties and Reactivity

Stability

The stability of LiI·3H₂O is a significant concern in its handling and application.

-

Air and Light Sensitivity: The compound is sensitive to both air and light.[3][10][14] Exposure leads to the oxidation of iodide to iodine, causing the material to turn yellow.[7][10][11] This is an autocatalytic process that degrades the purity of the compound. Therefore, it must be stored in tightly sealed, opaque containers.[1][14]

-

Thermal Stability: As detailed in section 2.2, the hydrate is not thermally stable and will lose water upon heating.[1][5]

Dehydration Pathway

The stepwise loss of water molecules is a critical chemical property that can be exploited for the preparation of anhydrous lithium iodide or intermediate hydrates. This process is typically studied using thermogravimetric analysis (TGA).

Caption: Dehydration pathway of this compound upon heating.

Structural Characteristics

Crystal Structure

Early X-ray diffraction studies determined that this compound possesses a hexagonal crystal structure.[12] The space group is identified as P 63 m c.[6] A notable aspect of its structure is the coordination of water molecules around the lithium ion, forming an [Li(H₂O)₃]⁺ group.[12] This arrangement is structurally similar to certain organometallic complexes, influencing its physical properties like plasticity.[12] The crystals are known to be extremely plastic and can be bent significantly without fracturing.[12]

Experimental Protocols for Characterization

The following protocols outline standard methodologies for verifying the key properties of this compound. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Caption: General workflow for the physical characterization of a hydrated salt.

Protocol 5.1: Determination of Melting Point

This protocol determines the melting range, which for a hydrated salt, indicates the onset of simultaneous melting and dehydration.

Rationale: Impurities depress and broaden the melting range.[15] For a hydrate, this range is also an indicator of its thermal stability. A sharp melting range close to the literature value (73°C) suggests high purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of LiI·3H₂O. Pack the dry powder into a capillary tube to a height of 1-2 mm.[15]

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Set a heating ramp rate. For an unknown, a rapid scan (10-20°C/min) can first identify the approximate melting point, followed by a slow scan (1-2°C/min) with a fresh sample for accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

-

Validation: Repeat the measurement with two additional samples to ensure reproducibility.

Protocol 5.2: Characterization of Dehydration by Thermogravimetric Analysis (TGA)

This protocol quantifies the water content and maps the dehydration pathway.

Rationale: TGA measures mass change as a function of temperature.[16] For a hydrate, this provides a quantitative measure of the water of hydration and reveals the temperatures at which dehydration steps occur.[17][18] The expected mass loss for LiI·3H₂O to form anhydrous LiI is approximately 28.75%.

Methodology:

-

Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of LiI·3H₂O into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to approximately 400°C at a controlled rate (e.g., 10°C/min).[16][18]

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve. Identify the temperatures corresponding to mass loss steps. Calculate the percentage mass loss at each step and compare it to the theoretical values for the loss of one, two, and three water molecules.

Protocol 5.3: Determination of Aqueous Solubility

This protocol determines the solubility of LiI·3H₂O in water at a specific temperature by creating a saturated solution.

Rationale: Solubility is a fundamental property. This method determines the saturation point at a given temperature, providing a quantitative value in g/100 mL of solvent.[19][20]

Methodology:

-

Sample Preparation: Add a known mass of LiI·3H₂O to a test tube or vial containing a precise volume (e.g., 5.0 mL) of deionized water.[20] Ensure there is excess solid.

-

Equilibration: Seal the container and agitate it (e.g., using a magnetic stirrer or shaker) in a constant temperature water bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Quantification: Weigh the extracted aliquot of the saturated solution. Evaporate the water completely in a drying oven. Weigh the remaining dry solid (anhydrous LiI).

-

Calculation: From the mass of the dry solid and the initial mass of the water in the aliquot, calculate the solubility in grams of solute per 100 g of water.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315) and serious eye irritation (H319).[21]

-

May cause respiratory irritation (H335).[21]

-

May be irritating if swallowed.[21]

Recommended Handling and Storage:

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment.[21][22] Avoid formation of dust and contact with skin, eyes, and clothing.[21][22]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[14][21][23] Due to its hygroscopic and light-sensitive nature, it should be stored under an inert gas (e.g., argon or nitrogen).[14][21]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[21][22]

-

Skin Protection: Wear nitrile or rubber gloves and a protective suit.[21]

-

Respiratory Protection: If dust is generated, use an approved respirator.[24]

First Aid Measures:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[21][22]

-

Skin: Wash the affected area with plenty of water. Remove contaminated clothing.[21][22]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[21][22]

-

Ingestion: Do not induce vomiting. If the person is conscious, give water and seek immediate medical attention.[21][22]

Applications in Research and Development

The properties of this compound make it a valuable starting material for several applications:

-

Battery Electrolytes: It is a precursor for anhydrous LiI, used as an electrolyte in high-temperature and long-life batteries.[1][4]

-

Catalysis: Used in the catalytic dehydrogenation of hydrocarbons.[1]

-

Pharmaceutical Synthesis: Employed in the synthesis of certain drug compounds.[1]

-

Photography: It has applications in certain photographic processes.[1][10]

References

- Hendricks, S. B. (1928). The crystal structure of this compound. Zeitschrift für Kristallographie - Crystalline Materials, 67(1-6), 465-474.

-

Heeger Materials. This compound | LiI·3H2O | CAS 7790-22-9. [Link]

-

Ereztech. This compound Safety Data Sheet. [Link]

- Google Patents.

-

Nanjing Chemical Material Corp. This compound. [Link]

-

Winter, M. This compound. WebElements. [Link]

-

Pima Community College. Experiment 4: Solubility of a Salt. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99%. [Link]

-

MFA Cameo. Lithium iodide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23688288, this compound. [Link]

-

ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

-

Fountainhead Press. The Solubility of a Salt. [Link]

-

Samrat Pharmachem Limited. SAFETY DATA SHEET: Lithium Iodide. [Link]

-

Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. [Link]

-

Angelo State University. The Solubility of a Salt. [Link]

-

Office of Scientific and Technical Information. Preparation of high-purity, anhydrous lithium iodide. [Link]

-

Santech. This compound LiI.3H2O CAS 7790-22-9. [Link]

-

American Elements. This compound. [Link]

-

Wikipedia. Lithium iodide. [Link]

-

Quora. How can I check the solubility of a salt in Water? [Link]

-

National Institutes of Health. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. [Link]

-

WebElements. Lithium iodide. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) of the H+ form of hydrated bentonite. [Link]

-

YouTube. Making Lithium Iodide. [Link]

- Google Patents. CN104261441A - Preparation method of anhydrous lithium iodide.

-

ResearchGate. Salt hydrates with melting points below 100 °C. [Link]

-

University of Arizona. Experiment 1 - Melting Points. [Link]

-

National Institutes of Health. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates. [Link]

-

precisionFDA. This compound. [Link]

-

Landolt-Börnstein Database. Lithium Iodide Crystal: LiI Structure. [Link]

-

SlidePlayer. experiment (1) determination of melting points. [Link]

-

Chemistry LibreTexts. 3: Experiment 3 - Hydrated Salt. [Link]

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. CN110203948B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. newchemz.com [newchemz.com]

- 4. Page loading... [guidechem.com]

- 5. WebElements Periodic Table » Lithium » this compound [winter.group.shef.ac.uk]

- 6. This compound | H6ILiO3 | CID 23688288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lithium iodide - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. strem.com [strem.com]

- 10. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. ajsonline.org [ajsonline.org]

- 13. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 14. samratpharmachem.com [samratpharmachem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. skb.skku.edu [skb.skku.edu]

- 18. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 20. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 21. prochemonline.com [prochemonline.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

Thermal decomposition behavior of Lithium iodide trihydrate

An In-depth Technical Guide to the Thermal Decomposition Behavior of Lithium Iodide Trihydrate

Authored by: Gemini, Senior Application Scientist

Abstract

Lithium iodide (LiI) is a compound of significant interest across various scientific and industrial domains, including high-performance batteries, organic synthesis, and catalysis.[1][2] In many applications, it is handled in its hydrated form, this compound (LiI·3H₂O). A thorough understanding of its thermal behavior, particularly its dehydration and decomposition pathway, is critical for process control, material stability assessment, and ensuring the performance of end-products. This guide provides a detailed examination of the thermal decomposition of LiI·3H₂O, synthesizing data from thermal analysis techniques to offer a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound (LiI·3H₂O)

This compound is a white, crystalline solid that is highly hygroscopic and very soluble in water and polar organic solvents like ethanol and acetone.[2][3][4][5] It is the most common hydrated form of lithium iodide and serves as a key precursor for the synthesis of the anhydrous salt.[6][7] The presence of water molecules within its crystal lattice significantly influences its physical properties, including its melting point and thermal stability, compared to its anhydrous counterpart. When exposed to air and light, LiI·3H₂O can slowly oxidize, liberating iodine and causing a yellowish discoloration.[4][7][8] This sensitivity necessitates careful handling and storage, particularly when thermal processing is required.

The controlled removal of these water molecules is a crucial step in preparing anhydrous LiI for applications such as solid-state electrolytes in high-temperature batteries and pacemakers, where water content can be detrimental to performance.[8][9] This guide elucidates the distinct stages of this dehydration process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference.

| Property | Value | Source(s) |

| Chemical Formula | LiI·3H₂O | [2][5][10] |

| Molecular Weight | 187.89 g/mol | [3][10] |

| Appearance | White to yellowish crystalline solid | [3][4][11] |

| Density | ~3.48 - 3.494 g/cm³ | [4][5][8][10] |

| Melting Point | 73 °C (with decomposition/dehydration) | [3][5][10][12] |

| Solubility | Very soluble in water, ethanol, and acetone | [2][3][4] |

| CAS Number | 7790-22-9 | [3][8][10] |

The Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a sequential, multi-stage dehydration process. Each stage corresponds to the removal of a specific number of water molecules from the crystal lattice, culminating in the formation of anhydrous lithium iodide. This process can be effectively monitored using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with these transitions.[13][14]

The decomposition proceeds as follows:

-

Initial Dehydration (Loss of 1 H₂O): The trihydrate form begins to lose water between 75°C and 80°C, transforming into the dihydrate.[2] Some sources indicate this process starts around its melting point of 73°C.[7][10]

-

Formation of Monohydrate (Loss of 1 H₂O): As the temperature increases from 80°C to approximately 120°C, a second molecule of water is released, yielding lithium iodide monohydrate (LiI·H₂O).[2]

-

Final Dehydration to Anhydrous LiI (Loss of 1 H₂O): The final water molecule is more strongly bound and requires significantly higher temperatures to be removed. Complete dehydration to anhydrous lithium iodide (LiI) occurs at temperatures above 300°C.[2][10]

It is crucial to note that attempts to remove the final water molecule without careful control (e.g., under vacuum) can be challenging and may lead to the formation of impurity phases like lithium hydroxide (LiOH) due to hydrolysis.[15]

The resulting anhydrous LiI is a stable compound with a high melting point of approximately 469°C and a boiling point of 1171°C.[4][8]

Visualization of the Decomposition Pathway

The sequential nature of the dehydration can be visualized as a series of distinct thermal events.

Caption: Stepwise thermal decomposition of LiI·3H₂O.

Core Analytical Methodologies

To fully characterize the thermal decomposition of LiI·3H₂O, a combination of thermoanalytical techniques is employed. The synergy between TGA and DSC provides a complete picture of both mass loss events and their associated energetic changes.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for studying dehydration processes. It provides precise quantitative data on the mass loss of a sample as it is heated at a controlled rate. For LiI·3H₂O, the TGA thermogram will exhibit a distinct three-step profile corresponding to the sequential loss of the three water molecules.

-

Expertise & Experience: The choice of a slow heating rate (e.g., 5-10 °C/min) is critical for resolving the individual dehydration steps. A rapid heating rate can cause the steps to overlap, making accurate quantification difficult. Furthermore, because the material is highly hygroscopic, sample preparation must be performed swiftly in a low-humidity environment (e.g., a glove box) to prevent the absorption of atmospheric moisture, which would skew the initial mass and subsequent calculations.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] This technique is invaluable for identifying the temperatures of phase transitions and chemical reactions.

-

Trustworthiness: For LiI·3H₂O, the DSC thermogram will show an endothermic peak around 73 °C, which corresponds to the melting of the hydrate. This melting is coupled with the initial dehydration event. Subsequent dehydration steps will also appear as broad endothermic peaks, as energy is required to break the bonds holding the water molecules within the crystal lattice. The area under these peaks is proportional to the enthalpy change of the transition. A hermetically sealed sample pan is often necessary to contain the sample and any evolved water vapor, ensuring accurate measurement of the transition energies.

Experimental Protocols

The following protocols describe the standard procedures for analyzing the thermal decomposition of LiI·3H₂O using TGA and DSC. These protocols are designed as self-validating systems by incorporating baseline and calibration checks.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, nickel for Curie point temperature).

-

Start the inert purge gas (high-purity nitrogen or argon) at a flow rate of 50-100 mL/min to create a stable, oxygen-free atmosphere.

-

-

Sample Preparation (in a low-humidity environment):

-

Tare a clean, empty alumina or platinum crucible on the TGA microbalance.

-

Quickly weigh 5-10 mg of LiI·3H₂O powder into the crucible. Record the exact initial mass.

-

Immediately load the sample into the TGA furnace to minimize exposure to ambient air.

-

-

TGA Method Execution:

-

Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability.

-

Heating Program: Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage mass loss for each step and compare it to the theoretical values for the loss of one, two, and three water molecules.

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation & Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g).

-

Establish a stable baseline by running the experimental method with two empty, hermetically sealed aluminum pans.

-

-

Sample Preparation (in a low-humidity environment):

-

Tare an empty aluminum DSC pan and lid.

-

Weigh 2-5 mg of LiI·3H₂O into the pan.

-

Hermetically seal the pan using a sample press. This is critical to contain the evolved water and accurately measure the enthalpy of dehydration.

-

Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed pan in the reference position.

-

-

DSC Method Execution:

-

Equilibration: Equilibrate the cell at 25 °C.

-

Heating Program: Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify and integrate the area of the endothermic peaks corresponding to melting and the subsequent dehydration events to determine their peak temperatures and enthalpy changes (ΔH).

-

Visualization of the Analytical Workflow

Caption: General workflow for TGA and DSC analysis.

Summary of Thermal Events and Data

The following table consolidates the expected thermal events during the decomposition of LiI·3H₂O and the theoretical mass loss associated with each step.

| Decomposition Stage | Temperature Range (°C) | Thermal Event (DSC) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| LiI·3H₂O → LiI·2H₂O | ~73 - 80 | Endotherm (Melting/Dehydration) | 9.58% | 9.58% |

| LiI·2H₂O → LiI·H₂O | 80 - 120 | Broad Endotherm | 9.58% | 19.16% |

| LiI·H₂O → LiI | > 300 | Broad Endotherm | 9.58% | 28.74% |

| LiI → LiI (molten) | ~469 | Sharp Endotherm (Melting) | 0% | 28.74% |

Note: Experimental temperature ranges can vary slightly depending on factors like heating rate, sample mass, and atmospheric conditions.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process dominated by sequential dehydration. A comprehensive analysis using TGA and DSC reveals three distinct stages of water loss, culminating in the formation of thermally stable anhydrous lithium iodide. For professionals in research and development, understanding this pathway is paramount for controlling material purity, ensuring process efficiency, and guaranteeing the performance of LiI in its final application. The experimental protocols and data presented in this guide provide a robust framework for the accurate characterization of this important industrial chemical.

References

- Google Patents.

-

OSTI.gov. Preparation of high-purit, anhydrous lithium iodine. [Link]

-

Heeger Materials. This compound | LiI·3H2O | CAS 7790-22-9. [Link]

-

Axiom Chemicals Pvt. Ltd. Lithium Iodide Anhydrous. [Link]

-

Journal "Functional Materials". Dehydration of alkali metal iodides in vacuum. [Link]

-

University of Sheffield, Mark Winter. This compound - LiI. [Link]

-

Wikipedia. Lithium iodide. [Link]

-

PubMed. Higher hydrates of lithium chloride, lithium bromide and lithium iodide. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

TA Instruments. DSC 2920 Differential Scanning Calorimeter. [Link]

-

American Elements. This compound. [Link]

-

Ehyun Industrial Ltd. This compound LiI.3H2O CAS 7790-22-9. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. This compound CAS#: 7790-22-9 [chemicalbook.com]

- 4. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 5. americanelements.com [americanelements.com]

- 6. osti.gov [osti.gov]

- 7. Lithium iodide | 10377-51-2 [chemicalbook.com]

- 8. Lithium iodide - Wikipedia [en.wikipedia.org]

- 9. Lithium Iodide Anhydrous Manufacturer, Lithium Iodide Anhydrous Exporter [axiomchem.com]

- 10. WebElements Periodic Table » Lithium » this compound [winter.group.shef.ac.uk]

- 11. newchemz.com [newchemz.com]

- 12. CN110203948B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. tainstruments.com [tainstruments.com]

- 15. functmaterials.org.ua [functmaterials.org.ua]

Solubility of Lithium iodide trihydrate in organic solvents

An In-Depth Technical Guide to the Solubility of Lithium Iodide Trihydrate in Organic Solvents

Introduction

This compound (LiI·3H₂O) is a white, crystalline solid that exhibits significant hygroscopic and deliquescent properties.[1][2] Upon exposure to air and light, it can slowly release iodine, leading to a yellowish discoloration.[3] This compound and its anhydrous form are of considerable interest in various scientific and industrial fields, notably as a component of electrolytes in high-temperature and long-life batteries, a catalyst in organic synthesis, and in the manufacturing of pharmaceuticals.[3][4][5]

The performance of LiI·3H₂O in these applications is intrinsically linked to its behavior in non-aqueous environments. Understanding its solubility in organic solvents is therefore a critical parameter for formulation development, reaction engineering, and materials science. This guide provides a comprehensive examination of the theoretical principles governing its solubility, presents available quantitative data, details the factors influencing dissolution, and provides a robust experimental protocol for its determination.

Theoretical Framework of Solubility

The dissolution of an ionic salt hydrate like LiI·3H₂O in an organic solvent is a complex process governed by a balance of energetic factors, the nature of the solute-solvent interactions, and the unique properties of the lithium cation.

The Dissolution Process: A Balance of Energies

Dissolution can be conceptualized as a three-step process:

-

Overcoming Lattice Energy: Energy is required to break apart the ionic lattice of the LiI·3H₂O crystal, separating the Li⁺ and I⁻ ions and the associated water molecules.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent structure to accommodate the solute particles.

-

Solvation Energy Release: Energy is released when the solute particles (ions and water molecules) form new interactions with the solvent molecules.

A substance dissolves when the energy released during solvation is sufficient to overcome the lattice energy of the solute and the internal forces of the solvent.

Caption: Energetic steps in the dissolution of LiI·3H₂O.

The Role of Polarity and Covalent Character

The adage "like dissolves like" is the guiding principle for solubility.[6] As an ionic compound, LiI·3H₂O is highly soluble in the very polar solvent water. Its solubility in organic solvents is dictated by the solvent's ability to stabilize the charged ions.

However, lithium iodide exhibits unique behavior. The lithium cation (Li⁺) is extremely small and has a high charge density. This gives it a strong polarizing power, meaning it can distort the large electron cloud of the iodide anion (I⁻).[7][8] This polarization introduces a significant degree of covalent character into the Li-I bond.[9] This quasi-covalent nature reduces the effective ionic charge separation, making LiI more compatible with and soluble in less polar organic solvents compared to more ionic salts like potassium iodide (KI).[8][9]

The Influence of Water of Hydration

The three molecules of water in the crystal lattice play a crucial role. They can be considered "pre-solvating" the lithium ion. During dissolution in a protic solvent like an alcohol, these water molecules can readily form hydrogen bonds, helping to bridge the interaction between the ionic salt and the organic medium. The presence of this bound water can enhance solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Competing Equilibria: A Critical Consideration

When determining the solubility of a hydrated salt, it is crucial to identify the solid phase that is in thermodynamic equilibrium with the saturated solution. For this compound, several possibilities exist depending on the solvent's activity and the temperature:

-

LiI·3H₂O(s) ⇌ Li⁺(solv) + I⁻(solv) + 3H₂O(solv)

-

The solvent may strip water from the hydrate, leading to the precipitation of a lower hydrate or the anhydrous form.[10][11]

Therefore, a true solubility measurement must be accompanied by an analysis of the solid residue to confirm its hydration state. The dehydration of LiI·3H₂O begins at temperatures as low as 73-80°C, a factor that must be considered in temperature-dependent studies.[1][5]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for LiI·3H₂O is sparse in the literature; however, extensive data exists for the anhydrous form, which serves as an excellent guide to its behavior.

Table 1: Solubility of Anhydrous Lithium Iodide (LiI) in Various Organic Solvents This data provides a strong indication of the relative solubility in different solvent classes.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 25 | 343.4[12] |

| Ethanol | 25 | 251[12] |

| 1-Propanol | 25 | 47.52[12] |

| 1-Pentanol (Amyl alcohol) | 25 | 112.5[12] |

| Acetone | 18 | 42.56[12] |

| Acetonitrile | 25 | 154[12] |

| Ethylene Glycol | 15.3 | 38.9[12] |

| Propylene Carbonate | 25 | 18.2[12] |

| Nitromethane | 25 | 2.52[12] |

Table 2: Qualitative Solubility of this compound (LiI·3H₂O) This data is compiled from technical data sheets and chemical handbooks.

| Solvent | Reported Solubility |

| Methanol | Highly Soluble[4] |

| Ethanol | Highly Soluble / Very Soluble[3][4][13] |

| Acetone | Highly Soluble / Very Soluble[3][4][13][14] |

| Amyl alcohol | Very Soluble[2] |

| Diethyl Ether | Soluble[12] |

Factors Influencing Solubility

Several interconnected factors dictate the extent to which LiI·3H₂O will dissolve in a given organic solvent.

-

Temperature : For most solid solutes, solubility increases with temperature as the added thermal energy helps overcome the lattice forces.[15] However, for LiI·3H₂O, increasing temperature can also induce dehydration, changing the nature of the solid phase and complicating the solubility curve.[1][4]

-

Solvent Polarity & Structure : As shown in Table 1, solubility is highest in polar protic solvents like short-chain alcohols (methanol, ethanol). Solubility tends to decrease as the non-polar alkyl chain of the alcohol increases (e.g., from ethanol to propanol), which reduces the overall polarity of the solvent.[16][17]

-

Hydrogen Bonding Capability : Solvents that can act as both hydrogen bond donors and acceptors (like alcohols) are particularly effective at solvating both the ions and the water molecules of the hydrate.

-

Presence of Water : Trace amounts of water in an organic solvent can dramatically increase the solubility of a hydrated salt. The water acts as a co-solvent, improving the solvent's ability to dissolve the ionic compound.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for accurately determining the solubility of LiI·3H₂O using the isothermal shake-flask method, a reliable and widely used technique.[18]

Principle

An excess amount of the solute (LiI·3H₂O) is agitated in the solvent at a constant, controlled temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the clear supernatant liquid is then measured, which represents its solubility at that temperature.

Caption: Workflow for the Isothermal Shake-Flask Method.

Materials and Equipment

-

This compound (reagent grade or higher)

-

High-purity organic solvent of interest

-

Analytical balance (±0.1 mg)

-

Constant temperature water or oil bath with shaker

-

Jacketed glass vessels or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

(For Analysis) Titration equipment, ICP-OES spectrometer, or Karl Fischer titrator.

Step-by-Step Procedure

-

Preparation : To a sealed flask, add a precisely weighed amount of the organic solvent (e.g., 50.00 g). Add an excess of LiI·3H₂O (e.g., 5-10 g more than the estimated solubility) to ensure a saturated solution with a solid phase present at equilibrium.

-

Equilibration : Seal the flask tightly to prevent solvent evaporation. Place the flask in the constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture vigorously using a magnetic stirrer or orbital shaker for 24 to 48 hours. Causality: This extended period is necessary to ensure that the dissolution and precipitation processes have reached a true equilibrium state.

-

Phase Separation : After the equilibration period, stop the agitation and allow the flask to rest in the temperature bath for at least 12 hours to let the excess solid settle completely, leaving a clear supernatant.

-

Sampling : Carefully and slowly withdraw a sample of the clear supernatant using a pre-warmed (to the bath temperature) syringe fitted with a filter. Immediately transfer the sample into a pre-weighed, sealable container and record the total mass of the saturated solution. Trustworthiness: Pre-warming the syringe and filtering the sample prevents premature crystallization of the solute due to temperature changes or the introduction of solid particles, which would invalidate the measurement.

-

Analysis : Determine the mass of LiI within the sampled solution using a validated analytical method.

-

Gravimetric Method : Carefully evaporate the solvent from the weighed sample under controlled conditions (e.g., vacuum oven at a temperature below 70°C to minimize dehydration of the salt) and weigh the mass of the solid residue. This is a simple but less precise method.

-

ICP-OES Method : Dilute a known mass of the saturated solution to a suitable concentration and analyze for lithium content using Inductively Coupled Plasma - Optical Emission Spectrometry.[19][20] This is a highly accurate and preferred method.

-

-

Calculation : Calculate the solubility as grams of solute per 100 grams of solvent using the formula: Solubility = (mass of LiI / (mass of saturated solution - mass of LiI)) * 100

System Validation and Data Integrity

To ensure the trustworthiness of the results, the following steps are essential:

-

Confirm Solid Phase : After the experiment, isolate the remaining solid from the flask. Analyze its water content using Karl Fischer titration to confirm it is still the trihydrate.[21] X-ray diffraction (XRD) can also be used to confirm the crystal structure.

-

Reversibility Check : Approach the equilibrium from a supersaturated state. Prepare a solution at a higher temperature, then cool it down to the target temperature and allow it to equilibrate. The final solubility should be identical to the value obtained from the dissolution approach, confirming true thermodynamic equilibrium.[18]

Conclusion

The solubility of this compound in organic solvents is a multifaceted topic, governed by the high polarizing power of the lithium ion, the polarity and structure of the solvent, and the integral role of its water of hydration. While it demonstrates high solubility in polar organic solvents like short-chain alcohols and acetone, accurate quantification requires rigorous experimental control. For researchers and developers, a deep understanding of these principles is paramount. The choice of solvent can profoundly impact reaction kinetics, product purity, and electrolyte performance. The experimental protocol and validation steps detailed herein provide a framework for generating reliable and defensible solubility data, which is fundamental to the successful application of this versatile compound.

References

-

Heeger Materials. This compound | LiI·3H2O | CAS 7790-22-9. [Link]

-

Chemical Database. Properties of substance: lithium iodide. [Link]

-

PubChem. This compound | H6ILiO3 | CID 23688288. [Link]

-

WebElements. This compound. [Link]

-

Nanjing Chemical Material Corp. This compound. [Link]

-

American Chemical Society. Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

-

askIITians. Why LiI is more soluble than KI in ethanol?. [Link]

-

Vedantu. Why LiI is more soluble than KI in ethanol class 12 chemistry CBSE. [Link]

-

Doubtnut. Explain the following: LiI is more soluble than KI in ethanol. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

Chemistry Stack Exchange. Lithium compounds with good solubility in organic solvents?. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

eScholarship, University of California. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. [Link]

-

ResearchGate. Phase diagrams of (a) the LiCl–H2O system and (b) the LiBr–H2O and LiI–H2O systems. [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Google Sites. HHS Science - Mr.

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Chemistry Stack Exchange. How are solubilities of hydrate salts determined when competing equilibria are unavoidable?. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

AMERICAN ELEMENTS. Lithium Iodide. [Link]

-

OSTI.GOV. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. [Link]

-

UC Berkeley Library. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]

-

Brainscape. Alcohol Flashcards. [Link]

-

Brainscape. Alcohols Flashcards. [Link]

Sources

- 1. WebElements Periodic Table » Lithium » this compound [webelements.co.uk]

- 2. echemi.com [echemi.com]

- 3. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Lithium iodide | 10377-51-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why LiI is more soluble than KI in ethanol? - askIITians [askiitians.com]

- 8. Why LiI is more soluble than KI in ethanol class 12 chemistry CBSE [vedantu.com]

- 9. doubtnut.com [doubtnut.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. lithium iodide [chemister.ru]

- 13. This compound CAS#: 7790-22-9 [chemicalbook.com]

- 14. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. Alcohol Flashcards by alisa neupane [brainscape.com]

- 17. Alcohols Flashcards by Ella Ajayi [brainscape.com]

- 18. researchgate.net [researchgate.net]

- 19. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 20. escholarship.org [escholarship.org]

- 21. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Dehydration of Lithium Iodide Trihydrate to Anhydrous Lithium Iodide

This guide provides a comprehensive exploration of the principles and methodologies for the dehydration of lithium iodide trihydrate (LiI·3H₂O) to its anhydrous form (LiI). It is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity anhydrous LiI for applications sensitive to moisture and oxygen-containing impurities. This document delves into the critical chemical challenges of hydrolysis and oxidation, offering field-proven protocols and the scientific rationale behind them to ensure the synthesis of a high-quality final product.

Introduction: The Criticality of Anhydrous Lithium Iodide

Anhydrous lithium iodide (LiI) is a pivotal material in various advanced applications, including as a solid-state electrolyte in high-temperature batteries, a catalyst in organic synthesis, and in the manufacturing of scintillation detectors.[1][2] Its performance in these domains is critically dependent on its purity, particularly the absence of water and hydroxide or oxide impurities. The common commercially available form, this compound (LiI·3H₂O), must undergo a carefully controlled dehydration process to be usable in these moisture-sensitive applications.

The dehydration process, however, is fraught with challenges. The hygroscopic nature of lithium iodide and the reactivity of the iodide ion make the removal of water a non-trivial task.[3][4] Two primary competing reactions threaten the integrity of the final product: hydrolysis and oxidation. This guide will dissect these challenges and provide robust methodologies to mitigate them.

The Chemistry of Dehydration: Navigating Hydrolysis and Oxidation

The successful dehydration of LiI·3H₂O hinges on a delicate balance of temperature and pressure to favor the removal of water molecules while suppressing undesirable side reactions.

Stepwise Water Removal

This compound loses its water of crystallization in stages upon heating. It has a melting point of approximately 73°C, at which point it begins to dehydrate.[5] The process generally proceeds with the loss of two water molecules around 80°C, followed by the removal of the final water molecule at a significantly higher temperature, around 300°C.[5]

The Challenge of Hydrolysis

The most significant hurdle in dehydrating LiI·3H₂O is preventing hydrolysis. At elevated temperatures, the remaining water molecules can react with lithium iodide to form lithium hydroxide (LiOH) and hydrogen iodide (HI), which can further decompose.

LiI + H₂O ⇌ LiOH + HI

Attempts to remove the last water molecule without hydrolysis have proven to be challenging.[3] The formation of LiOH as an impurity can be detrimental to the performance of LiI in its intended applications. Dehydration in a vacuum can yield a product with LiOH content ranging from 0.025% to 0.08%.[3]

The Problem of Oxidation

The iodide ion (I⁻) is susceptible to oxidation to elemental iodine (I₂), especially in the presence of air, light, or heat.[1][6] This degradation is visually indicated by the white crystalline solid turning yellow or brown.[1][7]

4LiI + O₂ + 2H₂O → 4LiOH + 2I₂

This reaction is another compelling reason to conduct the dehydration under vacuum or in an inert atmosphere to minimize the presence of oxygen.[8]

Methodologies for Dehydration

To obtain high-purity anhydrous LiI, a carefully controlled environment is paramount. The most effective methods involve the use of vacuum and/or an inert gas flow to facilitate water removal at lower temperatures, thereby minimizing thermal decomposition and side reactions.

Vacuum Drying: The Cornerstone of Anhydrous LiI Synthesis

Vacuum drying is a highly effective technique as it lowers the boiling point of water, allowing for dehydration to occur at lower temperatures.[8] This reduction in temperature significantly mitigates the risk of hydrolysis and oxidation.

This protocol is designed to gently remove the bulk of the water at a lower temperature before a more aggressive final drying step.

Materials and Equipment:

-